REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][C:5](=[O:14])[CH2:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:3].[CH:15]([O-])=[O:16].[Na+].C(OC(=O)C)(=O)C>C(O)=O>[CH2:2]([O:4][C:5](=[O:14])[CH2:6][N:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH:15]=[O:16])[CH3:3] |f:0.1,2.3|
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Name
|
|
Quantity
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21.5 g
|
Type
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reactant
|
Smiles
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Cl.C(C)OC(CNC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
8.16 g
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Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
10 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Type
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CUSTOM
|
Details
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After two hours' stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred at 50°-60° C. for 1.5 hours
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Duration
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1.5 h
|
Type
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DISTILLATION
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Details
|
After the solvent was distilled off
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with a saturated aqueous solution of sodium chloride
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to afford an oily product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CN(C=O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |